molecular formula C6H9NO2 B050714 (2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid CAS No. 52474-57-4

(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid

Cat. No. B050714
CAS RN: 52474-57-4
M. Wt: 127.14 g/mol
InChI Key: MPIZVHPMGFWKMJ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid” is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . Its IUPAC name is “(2S)-2-amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid” and its standard InChI is "InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)/t4-,5+/m1/s1" .


Molecular Structure Analysis

The molecular structure of “(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid” is determined by its IUPAC name and InChI key. The compound contains a cyclopropyl group with a methylidene substituent, an amino group, and an acetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid” are determined by its molecular structure. It has a molecular weight of 127.14 g/mol . Other properties such as melting point, boiling point, solubility, and others could not be found in the available resources .

properties

IUPAC Name

(2S)-2-amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZVHPMGFWKMJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@H]1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-((R)-2-methylenecyclopropyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.